chemical structure and properties of 3-Bromo-5-hydroxy-2,6-dinitrobenzoic acid
chemical structure and properties of 3-Bromo-5-hydroxy-2,6-dinitrobenzoic acid
Introduction
For researchers, scientists, and professionals in drug development, the exploration of novel molecular scaffolds is paramount to innovation. Substituted benzoic acid derivatives, in particular, represent a rich chemical space, offering a versatile backbone for the design of compounds with diverse biological activities. This guide provides a comprehensive technical overview of 3-Bromo-5-hydroxy-2,6-dinitrobenzoic acid, a unique polysubstituted aromatic compound. Due to its nascent presence in the research landscape, this document synthesizes available data with established principles of organic chemistry to offer insights into its structure, properties, synthesis, and potential applications.
Molecular Structure and Identification
The foundational step in understanding any chemical entity is a thorough characterization of its structure. 3-Bromo-5-hydroxy-2,6-dinitrobenzoic acid is a highly functionalized benzene ring, featuring a carboxylic acid group, a hydroxyl group, a bromine atom, and two nitro groups. This specific arrangement of substituents dictates its electronic properties, reactivity, and potential biological interactions.
Caption: Chemical structure of 3-Bromo-5-hydroxy-2,6-dinitrobenzoic acid.
Table 1: Chemical Identifiers
| Identifier | Value |
| IUPAC Name | 3-Bromo-5-hydroxy-2,6-dinitrobenzoic acid |
| CAS Number | 67973-20-0[1] |
| Molecular Formula | C₇H₃BrN₂O₇ |
| Molecular Weight | 307.01 g/mol |
| Canonical SMILES | C1=C(C(=C(C(=C1[O-])Br)O)C(=O)O)[O-] |
| InChI Key | Not readily available |
Physicochemical Properties
Direct experimental data for the physicochemical properties of 3-Bromo-5-hydroxy-2,6-dinitrobenzoic acid are not extensively reported in the literature. However, by leveraging data from structurally analogous compounds, we can provide reliable estimations. These predictions are crucial for designing experimental protocols, including solvent selection for reactions and purification, as well as for anticipating the compound's behavior in biological systems.
Table 2: Estimated Physicochemical Properties
| Property | Estimated Value | Rationale and Comparative Insights |
| Melting Point (°C) | >200 (decomposes) | The melting point is expected to be high due to the presence of multiple polar functional groups facilitating strong intermolecular interactions. For comparison, 3,5-dinitrobenzoic acid melts at 204-206 °C[2], while 3-bromo-5-hydroxybenzoic acid has a melting point of 237-241 °C. The additional nitro and bromo groups are likely to further increase the melting point. |
| Boiling Point (°C) | Not applicable | The compound is expected to decompose at elevated temperatures before boiling. |
| Solubility | Sparingly soluble in water; soluble in polar organic solvents (e.g., ethanol, DMSO, DMF). | The carboxylic acid and hydroxyl groups can engage in hydrogen bonding with water, but the large, nonpolar aromatic ring and the bromo and nitro groups will limit aqueous solubility. Its solubility is expected to be greater in polar organic solvents. |
| pKa | < 2.8 | The two electron-withdrawing nitro groups will significantly increase the acidity of the carboxylic acid group compared to benzoic acid (pKa ≈ 4.2). 3,5-Dinitrobenzoic acid has a pKa of 2.82[2]. The additional electron-withdrawing bromine atom is expected to lower the pKa further. |
Synthesis and Purification
The synthesis of polysubstituted nitroaromatics typically involves electrophilic aromatic substitution reactions on a substituted benzene precursor. A plausible synthetic route to 3-Bromo-5-hydroxy-2,6-dinitrobenzoic acid can be conceptualized starting from 3-bromo-5-hydroxybenzoic acid. The presence of the hydroxyl and carboxylic acid groups, which are ortho, para-directing and meta-directing respectively, along with the bromo substituent, will influence the regioselectivity of the nitration. However, a more direct, albeit challenging, approach would involve the nitration of a suitable precursor. A documented pathway involves the modification of 3,5-Dibromo-2,6-dinitrobenzoic acid[3].
Proposed Synthetic Workflow
Caption: Proposed synthesis workflow for 3-Bromo-5-hydroxy-2,6-dinitrobenzoic acid.
Experimental Protocol: Synthesis via Nucleophilic Aromatic Substitution
This protocol is a conceptualized procedure based on established principles of nucleophilic aromatic substitution on electron-deficient rings.
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Reaction Setup: In a three-necked round-bottom flask equipped with a magnetic stirrer, a condenser, and a nitrogen inlet, dissolve 3,5-Dibromo-2,6-dinitrobenzoic acid (1.0 eq) in a suitable polar aprotic solvent such as dimethyl sulfoxide (DMSO).
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Reagent Addition: Add a solution of a hydroxide source, such as potassium hydroxide (1.1 eq), in a minimal amount of water to the reaction mixture. The electron-withdrawing nitro groups activate the ring towards nucleophilic attack.
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Reaction Conditions: Heat the reaction mixture to a moderate temperature (e.g., 80-100 °C) and monitor the progress by thin-layer chromatography (TLC).
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Workup: Upon completion, cool the reaction mixture to room temperature and pour it into a beaker of ice-water. Acidify the solution with a mineral acid (e.g., HCl) to precipitate the product.
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Purification: Collect the crude product by vacuum filtration and wash with cold water. Further purification can be achieved by recrystallization from a suitable solvent system, such as an ethanol/water mixture.
Chemical Reactivity and Stability
The reactivity of 3-Bromo-5-hydroxy-2,6-dinitrobenzoic acid is governed by the interplay of its various functional groups.
Caption: Conceptual overview of the reactivity of the molecule.
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Carboxylic Acid Group: This group will undergo typical reactions of carboxylic acids, such as esterification and amidation. Its acidity is significantly enhanced by the electron-withdrawing nitro groups.
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Phenolic Hydroxyl Group: The hydroxyl group can be alkylated to form ethers or acylated to form esters. Its acidity is also increased by the presence of the nitro groups.
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Aromatic Ring: The benzene ring is highly deactivated towards electrophilic substitution due to the presence of three strong electron-withdrawing groups (two nitro and one carboxylic acid). Nucleophilic aromatic substitution, particularly displacement of the bromine atom, may be possible under forcing conditions with potent nucleophiles.
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Nitro Groups: The nitro groups can be reduced to amino groups using standard reducing agents (e.g., SnCl₂/HCl, catalytic hydrogenation). This opens up a pathway to synthesize a variety of substituted anilines.
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Stability: The compound is expected to be a stable solid under standard conditions. However, like many nitroaromatic compounds, it may be sensitive to heat and shock and should be handled with appropriate care.
Potential Biological and Pharmacological Relevance
While specific biological activity data for 3-Bromo-5-hydroxy-2,6-dinitrobenzoic acid is not yet available, the structural motifs present suggest several avenues for investigation. Benzoic acid and its derivatives are known to exhibit a wide range of biological activities, including antimicrobial, anti-inflammatory, and antioxidant properties[4][5].
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Antimicrobial Potential: The presence of halogen and nitro groups on an aromatic scaffold is a common feature in many antimicrobial agents. The compound's acidic nature may also contribute to its ability to disrupt microbial cell processes.
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Enzyme Inhibition: The highly functionalized structure of this molecule makes it a candidate for screening as an enzyme inhibitor. The various functional groups can participate in hydrogen bonding, electrostatic, and hydrophobic interactions within an enzyme's active site.
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Precursor for Drug Candidates: The reactivity of the carboxylic acid, hydroxyl, and nitro groups makes this compound a versatile intermediate for the synthesis of more complex molecules with potential therapeutic applications. For instance, reduction of the nitro groups to amines would yield a diaminobenzoic acid derivative, a common scaffold in medicinal chemistry.
Analytical Characterization
A comprehensive analytical characterization is essential for confirming the identity and purity of 3-Bromo-5-hydroxy-2,6-dinitrobenzoic acid.
Table 3: Predicted Spectroscopic Data
| Technique | Predicted Key Features |
| ¹H NMR | A single aromatic proton signal is expected, likely appearing as a singlet in the downfield region (δ > 8.0 ppm) due to the strong deshielding effects of the adjacent nitro and bromo groups. The acidic protons of the carboxylic acid and hydroxyl groups will likely be broad singlets, and their chemical shifts will be highly dependent on the solvent and concentration. |
| ¹³C NMR | Seven distinct carbon signals are expected. The carbonyl carbon will be in the typical range for a carboxylic acid (δ ≈ 165-185 ppm). The aromatic carbons will show a complex pattern, with those bearing nitro groups being significantly downfield. |
| IR Spectroscopy | - O-H Stretch: A broad band from ~2500-3300 cm⁻¹ for the carboxylic acid and a sharper band around 3400-3600 cm⁻¹ for the phenolic hydroxyl. - C=O Stretch: A strong, sharp peak around 1700-1730 cm⁻¹. - N-O Stretch (Nitro): Strong, characteristic peaks around 1520-1560 cm⁻¹ (asymmetric) and 1340-1380 cm⁻¹ (symmetric). - C-Br Stretch: A peak in the fingerprint region, typically below 800 cm⁻¹.[6][7] |
| Mass Spectrometry | The mass spectrum will show a characteristic isotopic pattern for the molecular ion due to the presence of one bromine atom (⁷⁹Br and ⁸¹Br in approximately a 1:1 ratio). Fragmentation may involve the loss of CO₂, NO₂, and H₂O. |
Safety and Handling
As a nitroaromatic compound, 3-Bromo-5-hydroxy-2,6-dinitrobenzoic acid should be handled with caution.
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Personal Protective Equipment (PPE): Wear appropriate PPE, including safety goggles, gloves, and a lab coat.
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Handling: Handle in a well-ventilated area, preferably in a fume hood. Avoid inhalation of dust and contact with skin and eyes.
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Storage: Store in a cool, dry place away from heat and sources of ignition.
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Toxicity: The toxicological properties have not been fully investigated. Treat as a potentially hazardous substance.
Conclusion
3-Bromo-5-hydroxy-2,6-dinitrobenzoic acid is a compound with significant potential for applications in medicinal chemistry and materials science. While direct experimental data is currently limited, this guide provides a solid foundation for researchers by synthesizing information from related compounds and established chemical principles. Its unique substitution pattern offers a platform for further chemical modifications, paving the way for the discovery of novel molecules with valuable properties. As research progresses, a more detailed understanding of this compound's reactivity and biological activity will undoubtedly emerge.
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